Ethidium

Description

Propriétés

IUPAC Name |

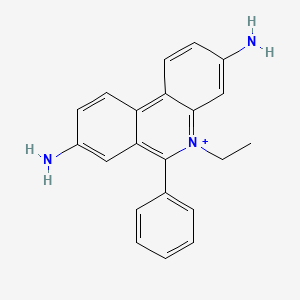

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,23H,2,22H2,1H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTANTQQOYSUMLC-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048487 | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3546-21-2 | |

| Record name | Ethidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homidium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homidium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17031 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethidium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMIDIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN464416SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethidium Bromide in Molecular Biology

Abstract: Ethidium bromide (EtBr) is a phenanthridine-based intercalating agent that has been a cornerstone of molecular biology for decades.[1] Its utility lies in its ability to bind to nucleic acids—primarily double-stranded DNA—and fluoresce brightly under ultraviolet (UV) light, enabling the visualization of DNA in techniques like agarose gel electrophoresis.[1][2][3] This guide provides a comprehensive overview of EtBr, including its chemical properties, mechanism of action, detailed experimental protocols, and critical safety considerations for its handling and disposal. It is intended for researchers, scientists, and professionals in drug development who utilize nucleic acid analysis techniques.

Chemical Properties and Mechanism of Action

This compound bromide (3,8-Diamino-5-ethyl-6-phenylphenanthridin-5-ium bromide) is a planar, aromatic molecule that can insert itself between the stacked base pairs of double-stranded DNA (dsDNA).[4][5][6] This process, known as intercalation, is driven by the hydrophobic nature of the EtBr ring structure, which resembles the rings of the DNA bases, allowing for close van der Waals contacts within the hydrophobic interior of the DNA helix.[4]

Upon intercalation, the EtBr molecule is shielded from the aqueous solvent.[1] Water is an efficient quencher of fluorescence; its removal from the immediate vicinity of the EtBr molecule allows the dye to fluoresce intensely.[1] The fluorescence of EtBr increases by approximately 20 to 25 times when bound to dsDNA.[1][3][4][7][8] While it can also bind to single-stranded DNA (ssDNA) and RNA, the binding and fluorescence enhancement are significantly lower.[1][8]

The intercalation process alters the physical properties of the DNA molecule, causing it to unwind by about 26 degrees, lengthen, and become more rigid.[5][9] These structural changes can affect the electrophoretic mobility of DNA, a factor to consider in precise size determination experiments.[1][9]

Quantitative Data Summary

The photophysical properties of EtBr are crucial for its application. The following table summarizes key quantitative data for free and DNA-bound this compound bromide.

| Property | Free this compound Bromide | DNA-Bound this compound Bromide | Citation(s) |

| UV Absorption Maxima | 210 nm, 285 nm | 300 nm, 520 nm | [1][10] |

| Fluorescence Excitation Maxima | ~286 nm | ~270 nm, ~301 nm, 526 nm | [11][12][13] |

| Fluorescence Emission Maximum | ~605 nm (weak) | ~590-605 nm (strong) | [1][7][8][10][11] |

| Fluorescence Enhancement | N/A | ~20-25 fold | [1][3][4][7][8] |

| Detection Limit in Gels | N/A | 0.5 - 5.0 ng/band | [10] |

Experimental Protocols

Accurate and safe use of EtBr requires adherence to established protocols. Below are methodologies for common laboratory applications.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mg/mL):

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[14]

-

Work in a designated area, preferably in a chemical fume hood when handling the powder form to avoid inhalation.[15]

-

Dissolve 1 gram of EtBr powder in 100 mL of deionized water.

-

Stir until the powder is completely dissolved. This may take several hours.

-

Store the solution in a light-blocking container at room temperature.[7][8] The container must be clearly labeled as "this compound Bromide - Mutagen."

-

-

Working Solution (0.5 - 1.0 µg/mL):

-

Dilute the 10 mg/mL stock solution into the desired buffer (e.g., TAE or TBE buffer for post-staining, or directly into molten agarose). For a 0.5 µg/mL solution, add 5 µL of the 10 mg/mL stock to 100 mL of buffer.

-

Staining Nucleic Acids in Agarose Gels

There are two primary methods for staining agarose gels with EtBr:

-

Method 1: In-Gel Staining (Pre-casting)

-

Prepare the agarose gel solution (e.g., 1.2% w/v agarose in 1x TAE buffer) and heat until the agarose is fully dissolved.[16]

-

Allow the solution to cool to approximately 55-60°C (cool enough to touch the flask with a gloved hand).[17]

-

Add EtBr from the stock solution to a final concentration of 0.2-0.5 µg/mL.[10][17] For a 50 mL gel, this corresponds to 1-2.5 µL of a 10 mg/mL stock.

-

Swirl gently to mix, avoiding the introduction of air bubbles.[16]

-

Pour the gel into the casting tray with combs and allow it to solidify.

-

Run the gel electrophoresis as usual. This method is fast but may slightly alter the migration of DNA fragments.[10]

-

-

Method 2: Post-Electrophoresis Staining

-

Run the agarose gel without EtBr.

-

After electrophoresis is complete, carefully transfer the gel into a container with a sufficient volume of staining solution (0.5 - 1.0 µg/mL EtBr in water or running buffer) to fully submerge the gel.

-

Stain for 15-60 minutes at room temperature with gentle agitation.[10] Thicker gels require longer staining times.

-

(Optional but Recommended) To reduce background fluorescence and increase sensitivity, destain the gel by soaking it in deionized water for 15-30 minutes.[10][18]

-

Visualization

-

Place the stained gel onto a UV transilluminator. Always wear UV-blocking eye and face protection.

-

The intercalated EtBr will fluoresce, revealing the DNA bands as orange-red light.[1][3]

-

Document the results using a gel documentation system.

Visualizations of Workflow and Mechanism

Mechanism of this compound Bromide Intercalation and Fluorescence

Caption: Mechanism of EtBr intercalation into dsDNA and subsequent fluorescence upon UV excitation.

Experimental Workflow for Agarose Gel Electrophoresis with EtBr

Caption: Standard workflow for in-gel staining method of agarose gel electrophoresis using EtBr.

Safety, Handling, and Disposal

This compound bromide is a potent mutagen and is considered a possible carcinogen and teratogen.[2][14] All handling must be performed with extreme caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (never reuse disposable gloves), and chemical splash goggles when handling EtBr, particularly stock solutions.[14][15]

-

Handling: Handle the powder form only in a certified chemical fume hood.[15] Use designated equipment (e.g., gel boxes, containers) for EtBr work to prevent cross-contamination. Transport EtBr solutions in secondary, shatter-proof containers.[15]

-

Spills: For small spills, absorb the liquid with paper towels, then decontaminate the area with 70-95% ethanol and wipe clean.[19] Check for residual fluorescence with a UV lamp. Do not use bleach, as it can create more mutagenic compounds.[19]

-

Waste Disposal: EtBr waste is not regulated as hazardous waste by the EPA, but best practices dictate it should be managed as a special waste.[19][20]

-

Solid Waste: Gels, contaminated gloves, paper towels, and other debris should be collected in a clearly labeled, sealed container for disposal through an institutional Environmental Health & Safety (EHS) program.[14][19]

-

Liquid Waste: Aqueous solutions of EtBr should not be poured down the drain.[14] They can be collected for EHS pickup or decontaminated. A common method is charcoal filtration, where the solution is passed through an activated charcoal filter.[19][20][21] The charcoal absorbs the EtBr, and the filtrate can then be drain-disposed, while the used filter is discarded as solid waste.[20][21]

-

Conclusion

Despite the development of safer alternative dyes like SYBR Safe and GelRed, this compound bromide remains a widely used and cost-effective tool in molecular biology for the visualization of nucleic acids.[2][10] Its high sensitivity and straightforward application ensure its continued relevance. However, its significant mutagenic properties demand rigorous adherence to safety and disposal protocols. A thorough understanding of its mechanism, proper handling techniques, and institutional safety guidelines is paramount for any researcher utilizing this powerful chemical.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. ibisci.com [ibisci.com]

- 3. How does this compound bromide work? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound Bromide [sigmaaldrich.com]

- 9. quora.com [quora.com]

- 10. This compound Bromide | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Spectrum [this compound Bromide] | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. towson.edu [towson.edu]

- 15. ars.usda.gov [ars.usda.gov]

- 16. Agarose gel electrophoresis, 1.2% with Ethidum bromide [protocols.io]

- 17. youtube.com [youtube.com]

- 18. geneticeducation.co.in [geneticeducation.co.in]

- 19. This compound Bromide Waste Management | Environmental Health & Safety [ehs.utk.edu]

- 20. This compound Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 21. odu.edu [odu.edu]

An In-depth Technical Guide to the Mechanism of Ethidium Bromide DNA Intercalation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of ethidium bromide (EtBr) as a DNA intercalating agent. It delves into the biophysical and structural aspects of its interaction with DNA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Mechanism of Action: DNA Intercalation

This compound bromide, a cationic dye, is a classic DNA intercalating agent.[1] Its planar tricyclic phenanthridine ring system is central to its function, allowing it to insert itself between the stacked base pairs of double-stranded DNA.[2][3] This process, known as intercalation, is primarily driven by hydrophobic interactions and van der Waals forces between the aromatic rings of EtBr and the DNA bases.[3]

Upon intercalation, EtBr induces significant structural changes in the DNA double helix. The distance between the adjacent base pairs at the site of intercalation increases, and the DNA helix unwinds.[4] This distortion is a key feature of its mechanism and has profound biological consequences, as it can interfere with essential cellular processes such as DNA replication, transcription, and repair.[3]

The binding kinetics of the EtBr-DNA complex follow a two-stage process.[5] The initial step involves a rapid, diffusion-controlled electrostatic interaction between the positively charged EtBr molecule and the negatively charged phosphate backbone of DNA.[5] This is followed by the slower intercalation event, where the planar ring of EtBr inserts itself into the DNA helix.[5]

Visualization of the Intercalation Process

The following diagram illustrates the process of this compound bromide intercalation into the DNA double helix.

Fluorescence Enhancement

A hallmark of EtBr's interaction with DNA is the significant enhancement of its fluorescence.[1] In an aqueous environment, the fluorescence of free EtBr is quenched by solvent molecules.[6][7] Upon intercalation, the hydrophobic environment between the DNA base pairs shields the EtBr molecule from this quenching, leading to a dramatic increase in its fluorescence quantum yield.[1] This property is widely exploited for the visualization of DNA in molecular biology techniques.[8] The fluorescence intensity of the EtBr-DNA complex is proportional to the amount of DNA present, allowing for quantification.

Logical Relationship of Fluorescence

The diagram below outlines the logical steps leading to the observed fluorescence of the EtBr-DNA complex.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanism of interaction of this compound Bromide (EtBr) with DNA | PPTX [slideshare.net]

- 4. Direct observation of the reversible unwinding of a single DNA molecule caused by the intercalation of this compound bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Mechanism of this compound bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibisci.com [ibisci.com]

An In-depth Technical Guide to Ethidium Bromide Fluorescence with UV Light

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles and applications of ethidium bromide (EtBr) fluorescence for the detection and quantification of nucleic acids. It covers the core mechanism of action, detailed experimental protocols, and quantitative data to support advanced research and development.

Core Principles of this compound Bromide Fluorescence

This compound bromide is a fluorescent dye widely used in molecular biology to visualize nucleic acids.[1] Its utility stems from a dramatic increase in fluorescence quantum yield upon binding to DNA and RNA.[2] This phenomenon is driven by the process of intercalation, where the planar EtBr molecule inserts itself between the stacked base pairs of a nucleic acid double helix.[1]

When free in an aqueous solution, EtBr exhibits low fluorescence. This is primarily due to fluorescence quenching by water molecules.[1] Upon intercalation, the EtBr molecule is shielded within the hydrophobic environment of the DNA base pairs, leading to a significant reduction in solvent-induced quenching. This protective environment, coupled with a more rigid conformation, results in a dramatic enhancement of its fluorescence, often cited as being around 20 to 25-fold.[1][3] The primary mechanism for the low fluorescence yield in polar solvents is attributed to proton transfer from the excited singlet state.[4]

The binding of EtBr to double-stranded DNA (dsDNA) is significantly stronger than to single-stranded DNA (ssDNA), resulting in a much weaker fluorescence signal for the latter.[5] Consequently, approximately ten times more single-stranded nucleic acid is required for comparable detection sensitivity.[6] The binding affinity and fluorescence enhancement can also be influenced by factors such as pH and salt concentration.[4][7][8] Optimal binding is generally observed within a pH range of 5 to 9.[4]

Excitation and Emission Spectra

This compound bromide absorbs ultraviolet (UV) light and emits it as visible orange light. The precise excitation and emission maxima can vary slightly depending on the solvent and whether the dye is free or bound to nucleic acids.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound bromide fluorescence.

| Parameter | Free this compound Bromide | DNA-Bound this compound Bromide | RNA-Bound this compound Bromide | References |

| Excitation Maximum (nm) | 286 | 270 | Not specified | [9] |

| Emission Maximum (nm) | ~605 | ~605 | Not specified | [1][9] |

| Fluorescence Lifetime (ns) | 1.67 - 1.8 | 22.5 - 23 | 26 | [4][10] |

| Fluorescence Enhancement | - | ~25-fold | ~21-fold |

Experimental Protocols

Agarose Gel Staining for Nucleic Acid Visualization

This protocol describes the two common methods for staining nucleic acids in agarose gels using this compound bromide.

Method 1: Pre-casting Staining

-

Prepare Agarose Gel Solution: Prepare the desired concentration of agarose in 1X TAE or 1X TBE buffer and heat until the agarose is completely dissolved.

-

Cool the Agarose: Let the solution cool to approximately 60°C.

-

Add this compound Bromide: Add this compound bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL.

-

Cast the Gel: Swirl the solution to mix and pour it into a casting tray with the appropriate comb.

-

Run Electrophoresis: Once the gel has solidified, load the samples and run the gel in 1X TAE or 1X TBE buffer.

-

Visualization: Visualize the gel under a UV transilluminator. DNA bands will appear as bright orange bands.

Method 2: Post-electrophoresis Staining

-

Run Electrophoresis: Cast and run an agarose gel without this compound bromide.

-

Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL this compound bromide in water or 1X running buffer.

-

Stain the Gel: Submerge the gel in the staining solution and gently agitate for 15-30 minutes.

-

Destain the Gel (Optional): To reduce background fluorescence, destain the gel by rinsing it in water for 15-30 minutes.

-

Visualization: Visualize the gel under a UV transilluminator.

Spectrofluorimetric Quantification of DNA

This protocol provides a method for the sensitive quantification of dsDNA in solution using this compound bromide.[9][11]

-

Prepare Reagents:

-

This compound bromide stock solution (e.g., 10 mg/mL).

-

DNA standards of known concentrations.

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

-

Prepare Working Solutions:

-

Dilute the this compound bromide stock solution to a working concentration of 0.5 µg/mL in TE buffer.

-

Prepare a dilution series of your DNA sample in TE buffer.

-

-

Set up the Assay:

-

In a multi-well plate suitable for fluorescence measurements, add a fixed volume of the 0.5 µg/mL this compound bromide solution to each well.

-

Add an equal volume of your diluted DNA samples and standards to the respective wells.

-

Include a blank control containing only the this compound bromide solution and TE buffer.

-

-

Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measure Fluorescence:

-

Set the spectrofluorometer to an excitation wavelength of 250 nm and an emission wavelength of 605 nm.[9]

-

Measure the fluorescence intensity of all samples, standards, and the blank.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

Create a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations.

-

Determine the concentration of your unknown DNA samples by interpolating their fluorescence values on the standard curve.

-

Visualizations

Mechanism of this compound Bromide Intercalation and Fluorescence

Caption: Mechanism of EtBr fluorescence enhancement upon intercalation into dsDNA.

Experimental Workflow for Agarose Gel Electrophoresis and Visualization

Caption: Workflow for DNA analysis using agarose gel electrophoresis with EtBr staining.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Does this compound bromide bind ssDNA? | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Fluorescence lifetime analysis of DNA intercalated this compound bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethidium Bromide: A Technical Guide to its Discovery and Enduring Legacy in Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium bromide (EtBr), chemically known as 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide, is a molecule that holds a unique dual legacy in the annals of science. Initially developed as a potent weapon against parasitic diseases in livestock, its distinct ability to intercalate with nucleic acids and fluoresce under ultraviolet light propelled it into the forefront of the molecular biology revolution. For decades, it was the quintessential tool for visualizing DNA, underpinning countless discoveries. This guide provides a comprehensive technical overview of its journey, from a veterinary trypanocide to an indispensable laboratory reagent, detailing its mechanism of action, foundational experimental protocols, and the quantitative data that defined its application.

Chapter 1: Discovery and Application as a Trypanocide

The story of this compound bromide begins in the early 20th century with the synthesis of phenanthridine derivatives, compounds investigated for their medicinal properties.[1][2] A significant breakthrough occurred in 1938 when certain derivatives were found to be effective against Trypanosoma congolense and T. vivax, the protozoan parasites responsible for trypanosomiasis (sleeping sickness) in cattle.[1][2] This line of research led to the mass production of dimidium bromide in 1946.[1][2]

In 1952, a chemical modification of this precursor yielded a more potent and less toxic compound: this compound bromide.[1][2] Marketed by Boots Pure Drug Co., Ltd. as Homidium, it became a principal veterinary drug for treating bovine trypanosomiasis for over three decades.[1][3]

The trypanocidal action of this compound bromide stems from its ability to target the parasite's unique mitochondrial genome, known as kinetoplast DNA (kDNA).[4][5] This kDNA is a complex network of interlocked minicircles and maxicircles. This compound bromide preferentially binds to the covalently-closed free minicircles that have been released for replication, causing significant helix distortion.[4][6] This distortion prevents the initiation of minicircle replication, leading to the loss of kDNA and ultimately, cell death.[4][6] At higher concentrations, this compound bromide can also inhibit nuclear DNA replication in the parasite.[4][6]

Chapter 2: The Transition to a Molecular Biology Staple

The transition of this compound bromide from a veterinary medicine to a cornerstone of the molecular biology lab was serendipitous.[1] Researchers were aware of its ability to interact with nucleic acids, a property linked to its pharmacological effects.[2] The specific binding to DNA was noted in the early 1960s, with British microbiologist Michael John Waring reporting on the molecular complex formed between EtBr and DNA in 1964.[2]

The defining characteristic that cemented its place in the lab is its fluorescence. While weakly fluorescent in aqueous solution, its fluorescence intensifies nearly 20-fold upon intercalating into the double helix of DNA.[5][7] This enhancement is attributed to a reduction in the rate of excited-state proton transfer to solvent molecules when the dye is shielded within the hydrophobic interior of the DNA.[8]

Mechanism of Intercalation and Fluorescence

This compound bromide's planar, tricyclic phenanthridine ring system allows it to slide between the stacked base pairs of double-stranded DNA.[7][9] This process, known as intercalation, unwinds the DNA helix by about 26 degrees at the binding site.[10] The molecule's peripheral phenyl and ethyl groups then project into the major groove of the DNA helix.[9] When exposed to ultraviolet (UV) light (with absorption maxima around 210 nm and 285 nm), the intercalated dye absorbs the energy and emits it as orange light with a wavelength of 605 nm.[5] This strong, visible fluorescence provided, for the first time, a simple and direct way to visualize DNA in experimental settings.

Chapter 3: Foundational Experimental Protocols

This compound bromide became integral to two transformative techniques in molecular biology: agarose gel electrophoresis for DNA visualization and cesium chloride density gradient centrifugation for plasmid purification.

Technique 1: Visualization of Nucleic Acids in Agarose Gels

The use of this compound bromide in agarose gel electrophoresis was famously pioneered by Piet Borst and Cees Aaij out of necessity when their ultracentrifuge broke down.[11][12] They demonstrated that adding EtBr to the gel and running buffer allowed for the direct visualization of DNA bands immediately after electrophoresis, a massive improvement over previous methods that relied on radiolabeling.[11][12][13]

Experimental Protocol: Staining DNA in Agarose Gels

Objective: To separate DNA fragments by size and visualize them using this compound bromide staining.

Materials:

-

Agarose powder

-

Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

-

This compound bromide stock solution (10 mg/mL)

-

DNA samples mixed with loading dye

-

DNA size standard (ladder)

-

Horizontal gel electrophoresis apparatus

-

Power supply

-

UV transilluminator and imaging system

Methodology:

-

Gel Preparation (Pre-staining Method):

-

Prepare a 0.7-2% agarose solution by dissolving agarose powder in the desired volume of electrophoresis buffer. The percentage depends on the size of DNA fragments to be resolved.

-

Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

Caution: this compound bromide is a potent mutagen. Wear gloves and appropriate personal protective equipment (PPE).

-

Add this compound bromide stock solution to the cooled agarose to a final concentration of 0.5 µg/mL and swirl gently to mix.

-

Pour the gel into a casting tray with a comb in place and allow it to solidify completely.

-

-

Electrophoresis:

-

Place the solidified gel into the electrophoresis tank and add enough electrophoresis buffer (containing 0.5 µg/mL EtBr) to cover the gel surface.

-

Carefully remove the comb, creating wells for sample loading.

-

Load the DNA samples and DNA ladder into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 5-10 V/cm) until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Turn off the power supply and carefully transfer the gel to a UV transilluminator.

-

Visualize the DNA bands, which will fluoresce orange under UV illumination.[14]

-

Capture an image using a gel documentation system.

-

-

Post-staining Method (Alternative):

-

Run the gel without this compound bromide in the gel or buffer.

-

After electrophoresis, immerse the gel in a staining solution of 0.5 µg/mL this compound bromide in water or buffer for 30-45 minutes.

-

Optional: Destain the gel by soaking it in water for 20 minutes to reduce background fluorescence and increase sensitivity.

-

Visualize as described above.

-

Technique 2: Plasmid DNA Purification by CsCl Density Gradient Centrifugation

Before the advent of modern column-based kits, cesium chloride (CsCl)-ethidium bromide density gradient ultracentrifugation was the gold standard for purifying high-quality plasmid DNA. The technique masterfully exploits the topological differences between supercoiled plasmid DNA and linear chromosomal or nicked plasmid DNA.

Principle: this compound bromide intercalates into both linear and covalently closed circular (supercoiled) DNA. In linear DNA, this causes the molecule to unwind and lengthen. In supercoiled plasmids, the intercalation introduces positive supercoils to compensate, which eventually prevents further EtBr from binding.[15] Consequently, linear DNA binds more this compound bromide per base pair than supercoiled DNA. Since the bound dye is less dense than DNA, the supercoiled plasmid DNA, having bound less dye, has a higher buoyant density and will form a distinct, lower band in a CsCl gradient during ultracentrifugation.[15]

Experimental Protocol: CsCl-Ethidium Bromide Gradient Centrifugation

Objective: To purify supercoiled plasmid DNA from a bacterial cell lysate.

Materials:

-

Bacterial cell pellet containing the plasmid of interest

-

Lysis buffers (e.g., Solutions I, II, and III for alkaline lysis)

-

Cesium chloride (CsCl), solid

-

This compound bromide stock solution (10 mg/mL)

-

TE buffer (pH 8.0)

-

Ultracentrifuge and appropriate rotor (e.g., fixed-angle)

-

Quick-Seal or similar ultracentrifuge tubes

-

Syringe and wide-bore needles (e.g., 18-gauge)

-

Isopropanol or n-butanol saturated with 5M NaCl or water

-

Ethanol (100% and 70%)

Methodology:

-

Lysate Preparation:

-

Perform a cleared alkaline lysis of the bacterial cell culture to precipitate chromosomal DNA and cellular debris.

-

Recover the supernatant containing the plasmid DNA.

-

-

Gradient Preparation:

-

For every 4 mL of cleared lysate, add exactly 4.1-4.4 g of solid CsCl and dissolve completely.[16]

-

Add this compound bromide to a final concentration of approximately 0.2-0.8 mg/mL (e.g., add 0.4 mL of a 10 mg/mL stock to 4 mL of lysate).[15][16]

-

Transfer the solution to an ultracentrifuge tube. Fill the tube with a CsCl/TE buffer solution of the same density if necessary, and balance the tubes precisely.

-

Seal the tubes according to the manufacturer's instructions.

-

-

Ultracentrifugation:

-

Centrifuge at high speed (e.g., >350,000 x g or 60,000 rpm in a Ti80 rotor) for 14-48 hours at 20°C.[16]

-

-

Band Extraction:

-

Carefully remove the tube from the rotor. Two bands of DNA should be visible under UV light: an upper, diffuse band of linear chromosomal and nicked plasmid DNA, and a lower, sharper band of supercoiled plasmid DNA.[17]

-

Puncture the top of the tube with a needle to allow air entry.

-

Using a syringe with an 18-gauge needle inserted just below the lower plasmid band, carefully withdraw the supercoiled plasmid DNA.[18]

-

-

This compound Bromide Removal:

-

Transfer the collected DNA solution to a new tube.

-

Extract the this compound bromide by adding an equal volume of water- or salt-saturated isopropanol or n-butanol.[17]

-

Vortex, centrifuge briefly to separate the phases, and discard the upper (pink) organic phase.

-

Repeat this extraction until no pink color remains in the organic phase.

-

-

DNA Precipitation and Recovery:

-

Dialyze the aqueous phase against TE buffer to remove the CsCl.

-

Alternatively, add 2 volumes of water to dilute the CsCl, followed by 6 volumes of 100% ethanol to precipitate the DNA.

-

Incubate at -20°C, then centrifuge to pellet the DNA.

-

Wash the pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE).

-

References

- 1. researchgate.net [researchgate.net]

- 2. oaji.net [oaji.net]

- 3. Molecular Expressions: The Pharmaceutical Collection - Homidium Bromide (this compound) [micro.magnet.fsu.edu]

- 4. The Killing of African Trypanosomes by this compound Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound bromide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nathan.instras.com [nathan.instras.com]

- 9. m.youtube.com [m.youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound DNA agarose gel electrophoresis: how it started - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. DNA Extraction by CsCl this compound Bromide SOPs : USDA ARS [ars.usda.gov]

- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 18. CsCl-Ethidium Bromide Gradient Plasmid Preparations - Hancock Lab [cmdr.ubc.ca]

The Fading Gold Standard: A Technical Guide to Ethidium Bromide and its Successors in DNA Visualization

For decades, Ethidium Bromide (EtBr) has been the cornerstone of DNA visualization in molecular biology, its familiar orange glow under UV light a ubiquitous sight in laboratories worldwide. However, growing concerns over its mutagenicity have spurred the development of safer and often more sensitive alternatives. This technical guide provides an in-depth comparison of EtBr with its leading successors, SYBR Safe and GelRed, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape of DNA visualization.

While EtBr remains a cost-effective and reliable tool, its status as the "gold standard" is increasingly being challenged.[1][2] This guide will delve into the quantitative performance, experimental protocols, and mechanisms of action of these three key DNA stains, enabling informed decisions for your specific research needs.

Performance Metrics: A Side-by-Side Comparison

The choice of a DNA stain is often a balance between sensitivity, safety, and cost. The following tables summarize the key quantitative and qualitative characteristics of this compound Bromide, SYBR Safe, and GelRed.

| Quantitative Comparison | This compound Bromide (EtBr) | SYBR Safe | GelRed |

| Detection Limit (dsDNA) | 1-5 ng[3] | 1-5 ng[1] | ~0.25 ng |

| Excitation Maxima (nm) | 300, 520[3] | 509[4] | 300[5] |

| Emission Maximum (nm) | 590[3] | 524[4] | 605[6] |

| Mutagenicity (Ames Test) | Mutagenic[7] | Non-mutagenic[8] | Non-mutagenic[7] |

| Cell Permeability | Permeable | Permeable | Impermeable[7] |

| Qualitative Comparison | This compound Bromide (EtBr) | SYBR Safe | GelRed |

| Primary Advantage | Low cost, high fluorescence enhancement | Reduced toxicity, blue light compatibility | High sensitivity, excellent safety profile |

| Primary Disadvantage | High toxicity, UV-induced DNA damage | Higher cost than EtBr, moderate sensitivity | Higher cost than EtBr |

| Visualization | UV transilluminator[3] | Blue light or UV transilluminator[9] | UV transilluminator[10] |

| Disposal | Hazardous waste[7] | Regular trash/drain (check local regulations)[9] | Regular trash/drain (check local regulations)[11] |

| Downstream Applications | Compatible | Compatible | Compatible[10] |

Experimental Protocols

The choice between in-gel staining and post-staining depends on the desired workflow, sensitivity, and the potential for the stain to interfere with DNA migration. Here are detailed protocols for each of the three stains.

This compound Bromide (EtBr)

1. In-Gel Staining

-

Preparation of Agarose Gel:

-

Prepare a desired percentage agarose gel solution in 1X TAE or TBE buffer.

-

Heat the solution in a microwave or on a hot plate until the agarose is completely dissolved.

-

Cool the molten agarose to approximately 50-60°C.

-

Add EtBr stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL.[3][12] Swirl gently to mix.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

-

-

Electrophoresis and Visualization:

-

Load DNA samples mixed with loading dye into the wells.

-

Run the gel at a constant voltage until the dye front has migrated to the desired distance.

-

Visualize the DNA bands under a UV transilluminator.[3]

-

2. Post-Staining

-

Electrophoresis:

-

Prepare and run an agarose gel without any stain as described above.

-

-

Staining:

-

Destaining (Optional but Recommended):

-

Transfer the gel to a container with distilled water.

-

Agitate gently for 15-30 minutes to reduce background fluorescence.[15]

-

-

Visualization:

-

Visualize the DNA bands under a UV transilluminator.

-

SYBR® Safe

1. In-Gel Staining

-

Preparation of Agarose Gel:

-

Prepare a desired percentage agarose gel solution in 1X TAE or TBE buffer.

-

Heat the solution until the agarose is completely dissolved.

-

Cool the molten agarose to approximately 60-70°C.

-

Add SYBR® Safe DNA Gel Stain (typically a 10,000X concentrate) to a final dilution of 1:10,000.[9][16] Swirl gently to mix.

-

Pour the gel and allow it to solidify.

-

-

Electrophoresis and Visualization:

-

Load DNA samples and run the gel.

-

Visualize the DNA bands using a blue light transilluminator or a UV transilluminator.[9]

-

2. Post-Staining

-

Electrophoresis:

-

Prepare and run an unstained agarose gel.

-

-

Staining:

-

Destaining:

-

Destaining is generally not required.[18]

-

-

Visualization:

-

Visualize the DNA bands using a blue light or UV transilluminator.

-

GelRed®

1. In-Gel Staining

-

Preparation of Agarose Gel:

-

Electrophoresis and Visualization:

2. Post-Staining (Recommended for highest sensitivity)

-

Electrophoresis:

-

Run an unstained agarose gel.

-

-

Staining:

-

Destaining:

-

Destaining is not typically necessary.[1]

-

-

Visualization:

-

Visualize the DNA bands on a UV transilluminator.

-

Mechanism of Action and Experimental Workflows

The interaction of these dyes with DNA is fundamental to their function. The following diagrams, generated using the DOT language, illustrate the binding mechanisms and the general experimental workflows.

Mechanism of this compound Bromide Intercalation.

Mechanism of SYBR Safe DNA Binding.

Mechanism of GelRed DNA Intercalation.

General Experimental Workflow for DNA Visualization.

Conclusion: A New Era of DNA Visualization

While this compound bromide has served the scientific community well for many years, the evidence compelling a shift towards safer alternatives is undeniable. The development of stains like SYBR Safe and GelRed has provided researchers with options that not only mitigate the health and environmental risks associated with EtBr but also, in some cases, offer superior sensitivity.

The "gold standard" is no longer a single entity but rather a context-dependent choice. For routine, high-throughput applications where cost is a primary driver, EtBr may still find its place, albeit with stringent safety protocols. However, for applications requiring high sensitivity, downstream manipulation of the DNA, and, most importantly, a commitment to laboratory safety, the new generation of DNA stains represents the clear path forward. As research and development in this area continue, the future of DNA visualization is not only brighter but also significantly safer.

References

- 1. biotium.com [biotium.com]

- 2. interchim.fr [interchim.fr]

- 3. This compound Bromide | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. SYBR Safe - Wikipedia [en.wikipedia.org]

- 5. Mechanism of interaction of this compound Bromide (EtBr) with DNA | PPTX [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. genaxxon.com [genaxxon.com]

- 8. interchim.fr [interchim.fr]

- 9. edvotek.com [edvotek.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biotium.com [biotium.com]

- 12. This compound Bromide | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Nucleic Acid Stains, Ladders, and Markers Support—Getting Started | Thermo Fisher Scientific - HU [thermofisher.com]

- 14. nba.uth.tmc.edu [nba.uth.tmc.edu]

- 15. This compound Bromide Staining - National Diagnostics [nationaldiagnostics.com]

- 16. edvotek.com [edvotek.com]

- 17. Quick Guide SYBR SAFE [edvotek.com]

- 18. mcgill.ca [mcgill.ca]

The Core Principles of Ethidium Bromide Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethidium bromide (EtBr) has long been a cornerstone in molecular biology for the visualization of nucleic acids.[1][2] Despite the development of alternative staining technologies, its reliability, simplicity, and cost-effectiveness ensure its continued use in many laboratories. This guide provides a comprehensive overview of the fundamental principles of this compound bromide staining, detailed experimental protocols, and essential safety considerations.

Mechanism of Action: Intercalation and Fluorescence

This compound bromide is a planar, polycyclic aromatic molecule that acts as an intercalating agent.[1][3][4] Its flat structure allows it to insert itself between the stacked base pairs of double-stranded DNA (dsDNA).[1][3][4][5] This intercalation process is the primary mode of binding and is responsible for the dye's utility in nucleic acid visualization. While it can also bind to single-stranded DNA (ssDNA) and RNA, the affinity and fluorescence enhancement are significantly lower, requiring approximately ten times more nucleic acid for comparable detection.[1][5]

The key to EtBr's function lies in the dramatic enhancement of its fluorescence upon binding to DNA. In an aqueous solution, the fluorescence of free EtBr is relatively low.[5] However, when intercalated into the hydrophobic environment between DNA base pairs, the dye is shielded from solvent quenching.[6][7] This protective environment, coupled with a conformational change upon binding, leads to a nearly 20 to 25-fold increase in fluorescence intensity.[8][9] The intercalated EtBr absorbs ultraviolet (UV) light and re-emits it as orange light.[2][5]

Key Physicochemical Interactions

The binding of EtBr to DNA is a complex process driven by a combination of forces:

-

Hydrophobic Interactions: The planar, nonpolar rings of EtBr are stabilized within the hydrophobic interior of the DNA double helix.

-

Van der Waals Forces: Close contacts between the EtBr molecule and the adjacent base pairs contribute to the stability of the complex.[4][9]

-

Electrostatic Interactions: Although intercalation is the primary binding mode, electrostatic interactions between the positively charged EtBr molecule and the negatively charged phosphate backbone of DNA also play a role.[7]

The intercalation of EtBr causes a conformational change in the DNA, unwinding the double helix slightly.[3] This can affect the migration of DNA through an agarose gel, with the mobility of linear dsDNA being reduced by approximately 15%.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound bromide staining.

| Parameter | Value | Reference(s) |

| Excitation Maxima (Aqueous) | 210 nm, 285 nm | [2] |

| Excitation Maxima (DNA-bound) | 300 nm, 360 nm, 520-526 nm | [5] |

| Emission Maximum (Aqueous) | Not specified | |

| Emission Maximum (DNA-bound) | 590 nm - 605 nm | [2] |

| Detection Limit (dsDNA in gel) | 1 - 5 ng/band | |

| Binding Affinity (Kd) | Varies with ionic strength | [10] |

| Apparent Intrinsic Binding Constant | 0.31 ± 0.02 µM-1 | [11] |

| Maximum Binding Sites per Nucleotide | 0.327 ± 0.009 | [11] |

Experimental Protocols

Two primary methods are employed for staining nucleic acids with this compound bromide in agarose gel electrophoresis: inclusion of the dye in the gel prior to electrophoresis and post-staining of the gel after electrophoresis.

Method 1: In-Gel Staining

This method involves adding EtBr to the molten agarose and running buffer before casting the gel. It is a convenient method that allows for visualization of the DNA bands immediately after electrophoresis.

Protocol:

-

Prepare Agarose Solution: Dissolve the desired amount of agarose in 1X electrophoresis buffer (e.g., TAE or TBE) by heating, for instance, in a microwave.

-

Cool the Agarose: Allow the molten agarose to cool to approximately 55-60°C. This is crucial to prevent warping of the gel casting tray and to avoid excessive evaporation of the EtBr.

-

Add this compound Bromide: Add a stock solution of this compound bromide (typically 10 mg/mL) to the molten agarose to a final concentration of 0.5 µg/mL.[5][12] For a 100 mL gel, this would be 5 µL of a 10 mg/mL stock solution.[5]

-

Mix and Cast the Gel: Gently swirl the flask to ensure even distribution of the EtBr. Pour the agarose into the gel casting tray with the appropriate comb and allow it to solidify.

-

Prepare Running Buffer: Add EtBr to the electrophoresis running buffer to the same final concentration of 0.5 µg/mL.

-

Load Samples and Run Electrophoresis: Once the gel has solidified, place it in the electrophoresis tank, add the running buffer, load the DNA samples mixed with loading dye, and run the gel at the desired voltage.

-

Visualize DNA: After electrophoresis, the gel can be directly visualized on a UV transilluminator.

Method 2: Post-Staining

In this method, the electrophoresis is run without EtBr, and the gel is subsequently stained. This can result in sharper bands and lower background fluorescence.

Protocol:

-

Prepare and Run the Gel: Prepare and run an agarose gel with your DNA samples as you normally would, without any EtBr in the gel or running buffer.

-

Prepare Staining Solution: Prepare a staining solution of 0.5 µg/mL this compound bromide in deionized water or 1X electrophoresis buffer.[5][12] This solution is stable for several weeks if stored at room temperature in the dark.[5]

-

Stain the Gel: After electrophoresis is complete, carefully transfer the gel into a container with the staining solution. Ensure the gel is fully submerged.

-

Agitate: Gently agitate the gel on a shaker for 15-30 minutes.[5][12] Staining time may need to be adjusted based on the thickness of the gel.

-

Destain (Optional but Recommended): To reduce background fluorescence and increase sensitivity, destain the gel by soaking it in deionized water for 15-30 minutes with gentle agitation.[5][12]

-

Visualize DNA: Visualize the stained gel on a UV transilluminator.

Visualizations

Mechanism of this compound Bromide Intercalation

Caption: Mechanism of this compound Bromide Intercalation into the DNA Double Helix.

Experimental Workflow for Post-Staining

Caption: Experimental Workflow for Post-Staining of Agarose Gels with this compound Bromide.

Safety Considerations

This compound bromide is a potent mutagen and should be handled with extreme caution.[5][13] It is also an irritant to the skin, eyes, and respiratory tract.[13] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling EtBr.[13][14] When visualizing gels under UV light, use a UV-blocking face shield or safety glasses.[8][14]

-

Handling Powdered Form: Whenever possible, avoid using powdered EtBr to prevent the generation of hazardous dust.[15] If the powdered form must be used, handle it in a chemical fume hood.[13][15]

-

Waste Disposal: All materials contaminated with EtBr, including gels, buffer solutions, and gloves, must be disposed of as hazardous waste according to institutional guidelines.[13][14]

-

Decontamination: Spills should be cleaned up immediately. Decontaminate surfaces with a solution of soap and water.[14]

Conclusion

This compound bromide remains a valuable tool for nucleic acid visualization due to its high sensitivity and ease of use. A thorough understanding of its mechanism of action, proper experimental technique, and stringent safety precautions are essential for its effective and safe application in the laboratory. While safer alternatives are available, the fundamental principles of EtBr staining provide a foundational understanding of nucleic acid-dye interactions that is broadly applicable in molecular biology research.

References

- 1. ibisci.com [ibisci.com]

- 2. This compound bromide - Wikipedia [en.wikipedia.org]

- 3. How does this compound bromide interact with DNA? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Bromide Staining - National Diagnostics [nationaldiagnostics.com]

- 6. nathan.instras.com [nathan.instras.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of the DNA-binding characteristics of this compound bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleic Acid Stains, Ladders, and Markers Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. odu.edu [odu.edu]

- 14. This compound Bromide Handling and Disposal - Environmental Health and Safety [safety.caltech.edu]

- 15. What precautions should be taken when using this compound bromide | AAT Bioquest [aatbio.com]

Visualizing the Blueprint of Life: An In-depth Technical Guide to Ethidium Bromide's Role in Nucleic Acid Visualization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of using ethidium bromide (EtBr) for the visualization of nucleic acids. A well-established intercalating agent, this compound bromide remains a fundamental tool in molecular biology for the rapid and sensitive detection of DNA and RNA. This document delves into the core mechanism of action, presents detailed experimental protocols, summarizes key quantitative data, and outlines essential safety procedures.

Mechanism of Action: Intercalation and Fluorescence Enhancement

This compound bromide is a planar molecule that inserts itself between the stacked base pairs of double-stranded nucleic acids, a process known as intercalation.[1][2] This non-covalent interaction is the cornerstone of its utility in nucleic acid visualization. In its free state in aqueous solution, this compound bromide exhibits a low level of fluorescence. However, upon intercalation into the hydrophobic environment between base pairs, the molecule undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield.[1][3] This fluorescence enhancement, approximately 20- to 25-fold upon binding to double-stranded DNA and 21-fold for double-stranded RNA, allows for the sensitive detection of nucleic acids under ultraviolet (UV) light.[4][5] The fluorescence of unbound dye is quenched by water molecules in the solvent.[6]

The phenanthridine ring system of this compound bromide is responsible for its intercalating ability, forming van der Waals contacts with the base pairs.[2] This insertion causes a local unwinding of the DNA helix by about 26 degrees.[7] While this compound bromide can also bind to single-stranded DNA and RNA, the fluorescence enhancement is significantly less pronounced.[1]

Quantitative Data for this compound Bromide-Nucleic Acid Interactions

The interaction between this compound bromide and nucleic acids can be characterized by several key photophysical and binding parameters. These values are crucial for understanding the sensitivity and limitations of this compound bromide as a nucleic acid stain.

| Parameter | Free this compound Bromide | This compound Bromide Bound to dsDNA | This compound Bromide Bound to ssDNA/RNA |

| Excitation Maximum (nm) | ~285, 480[5] | ~270, 520-526[4][8][9] | Variable |

| Emission Maximum (nm) | ~605[2] | ~605-610[2][10] | Variable |

| Fluorescence Lifetime (ns) | 1.6 - 1.8[3] | 22 - 25[3][11] | Shorter than dsDNA-bound |

| Quantum Yield | ~0.023 - 0.039[3][12] | ~0.40[3] | Significantly lower than dsDNA-bound |

| Binding Affinity (Kd) | - | 10⁻⁴ - 10⁻⁶ M[13] | Lower affinity than dsDNA |

| Fluorescence Enhancement | - | ~20-25 fold[4][5] | ~21-fold (dsRNA)[4] |

Experimental Protocols

Accurate and reproducible visualization of nucleic acids using this compound bromide relies on standardized and carefully executed protocols. Below are detailed methodologies for the preparation of solutions and the staining of agarose gels.

Preparation of this compound Bromide Stock Solution (10 mg/mL)

Materials:

-

This compound bromide powder

-

Deionized or distilled water

-

Appropriate personal protective equipment (PPE): lab coat, nitrile gloves, safety glasses

-

Fume hood

-

Light-blocking storage bottle

Procedure:

-

Precaution: this compound bromide is a potent mutagen and should be handled with extreme care in a designated area, preferably within a chemical fume hood.[14][15]

-

Weigh out 100 mg of this compound bromide powder.

-

In a fume hood, dissolve the powder in 10 mL of deionized or distilled water to achieve a final concentration of 10 mg/mL.

-

Stir the solution until the this compound bromide is completely dissolved. This may take some time.

-

Transfer the solution to a clearly labeled, light-blocking bottle.

-

Store the stock solution at room temperature, protected from light.

Agarose Gel Electrophoresis and Staining

There are two primary methods for staining agarose gels with this compound bromide: in-gel staining and post-electrophoresis staining.

This method involves adding this compound bromide to the molten agarose before casting the gel.

Materials:

-

Agarose

-

Electrophoresis buffer (e.g., TAE or TBE)

-

This compound bromide stock solution (10 mg/mL)

-

Microwave or heating plate

-

Gel casting tray and combs

-

Electrophoresis power supply and tank

Procedure:

-

Prepare the desired percentage of agarose gel by dissolving the appropriate amount of agarose in the electrophoresis buffer.

-

Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved.

-

Allow the molten agarose to cool to approximately 50-60°C. This is crucial to prevent warping of the gel tray and excessive evaporation of the this compound bromide solution.

-

In a fume hood, add this compound bromide stock solution to the molten agarose to a final concentration of 0.2-0.5 µg/mL (e.g., add 2-5 µL of a 10 mg/mL stock solution to 100 mL of agarose solution).[16][17]

-

Gently swirl the flask to mix the this compound bromide evenly without introducing air bubbles.

-

Pour the agarose solution into a gel casting tray with combs in place and allow it to solidify.[16]

-

Once solidified, place the gel in the electrophoresis tank, cover it with electrophoresis buffer (the buffer does not need to contain this compound bromide), and load the nucleic acid samples mixed with loading dye.

-

Run the gel at the desired voltage until the dye front has migrated an appropriate distance.[18]

-

Visualize the nucleic acid bands under a UV transilluminator.

This method involves staining the gel after the electrophoresis is complete.

Materials:

-

Agarose gel post-electrophoresis

-

Staining tray

-

This compound bromide stock solution (10 mg/mL)

-

Deionized or distilled water

-

Shaker or rocker (optional)

Procedure:

-

After electrophoresis, carefully transfer the agarose gel into a staining tray.

-

Prepare a staining solution of 0.5 µg/mL this compound bromide in deionized or distilled water. Ensure there is enough solution to completely submerge the gel.

-

Incubate the gel in the staining solution for 15-30 minutes with gentle agitation on a shaker or rocker.

-

(Optional) To reduce background fluorescence and increase sensitivity, destain the gel by incubating it in deionized or distilled water for 15-30 minutes.

-

Visualize the nucleic acid bands under a UV transilluminator.

Visualization and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound bromide for nucleic acid visualization.

Caption: The signaling pathway of this compound bromide fluorescence.

Caption: Experimental workflow for nucleic acid visualization.

Safety Precautions and Disposal

This compound bromide is a potent mutagen and a suspected carcinogen and teratogen.[15] Therefore, strict safety protocols must be followed during its handling and disposal.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound bromide solutions or stained gels.[15][19] Latex gloves do not provide adequate protection.[15]

-

Handling: Whenever possible, work with this compound bromide in a designated area, such as a fume hood, especially when handling the powdered form to avoid inhalation.[14]

-

UV Protection: When visualizing gels on a UV transilluminator, always use a protective UV-blocking face shield or work within an enclosed cabinet to prevent eye and skin damage.[15]

-

Spills: In case of a spill, decontaminate the area according to your institution's safety guidelines. Do not use bleach for decontamination as it can produce more hazardous compounds.[15]

-

Disposal: All this compound bromide-contaminated materials, including gels, solutions, and used PPE, must be disposed of as hazardous waste according to institutional and local regulations.[19][20] Do not dispose of this compound bromide down the drain.[19]

Conclusion

This compound bromide has been an indispensable tool in molecular biology for decades, enabling the straightforward and sensitive visualization of nucleic acids. Its mechanism of action, based on intercalation and subsequent fluorescence enhancement, is well-understood. By following established protocols and adhering to stringent safety measures, researchers can continue to effectively utilize this compound bromide for a wide range of applications, from routine analysis of PCR products to the characterization of nucleic acid-protein interactions. While safer alternatives are available, the low cost and reliability of this compound bromide ensure its continued, albeit cautious, use in the laboratory.

References

- 1. ibisci.com [ibisci.com]

- 2. youtube.com [youtube.com]

- 3. Associated Anisotropy Decays of this compound Bromide Interacting with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Bromide [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. References | ISS [iss.com]

- 11. Fluorescence lifetime analysis of DNA intercalated this compound bromide and quenching by free dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PhotochemCAD | this compound Bromide [photochemcad.com]

- 13. ukessays.com [ukessays.com]

- 14. odu.edu [odu.edu]

- 15. ehs.gatech.edu [ehs.gatech.edu]

- 16. publish.obsidian.md [publish.obsidian.md]

- 17. Agarose gel electrophoresis, 1.2% with Ethidum bromide [protocols.io]

- 18. qb3.berkeley.edu [qb3.berkeley.edu]

- 19. towson.edu [towson.edu]

- 20. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to the Safe Handling of Ethidium Bromide Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core safety precautions required for the handling of ethidium bromide (EtBr) powder. This compound bromide is a potent mutagen and a suspected carcinogen and teratogen, necessitating strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5][6][7]

Hazard Identification and Risk Assessment

This compound bromide is a dark red, crystalline, non-volatile solid that is moderately soluble in water.[2] The primary hazards associated with EtBr powder are:

-

Inhalation: The fine powder can be easily inhaled, posing a significant risk to the respiratory tract.[1][8] It is considered very toxic by inhalation.[1]

-

Skin and Eye Irritation: Direct contact with the powder can cause severe irritation to the skin, eyes, and mucous membranes.[1][2]

-

Absorption: this compound bromide can be absorbed through the skin, contributing to systemic exposure.[1][2]

-

Mutagenicity: EtBr is a powerful mutagen because it intercalates with DNA, which can lead to genetic damage.[1][3][4][5]

Due to these hazards, a thorough risk assessment should be conducted before any work with EtBr powder commences. This assessment should identify potential exposure scenarios and establish appropriate control measures. Whenever feasible, substitution with a safer alternative is strongly recommended.[1][9] Several less hazardous alternatives exist, such as SYBR® Safe, GelRed™, and GelGreen™.[1][5][9][10]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

-

Fume Hood: All weighing and preparation of stock solutions from EtBr powder must be conducted in a certified chemical fume hood to prevent the inhalation of the powder.[2][6][11][12] If a balance cannot be placed inside a fume hood, a container should be tared, the powder added within the hood, and the sealed container then weighed.[9][12][13]

-

Designated Work Area: A specific area of the lab should be designated for all work involving EtBr.[8][12][13] This area should be clearly marked with warning signs.[12][13] The work surface should be lined with a disposable, plastic-backed absorbent pad.[12][13]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling EtBr powder and solutions.

-

Gloves: Nitrile gloves are required.[6][14] For high concentrations or prolonged use, double gloving is recommended.[11] Gloves should be changed frequently, at least every two hours, and immediately if they become contaminated.[2][9][12]

-

Eye and Face Protection: Chemical splash goggles are required.[6] If there is a risk of splashing, a face shield should also be worn.[9][12] When using a UV transilluminator to visualize EtBr, UV-blocking eyewear or a UV-shielding cabinet must be used.[3][6][9][12]

-

Lab Coat: A fully buttoned lab coat with long sleeves is required to protect the skin.[2][6][9]

-

Respiratory Protection: If a fume hood is not available for weighing the powder, a respirator with a P3 particulate filter should be used.[1]

Safe Handling Procedures

Adherence to strict handling procedures is crucial to prevent contamination and exposure.

-

Avoid Powder Dispersion: Handle EtBr powder carefully to avoid creating dust.[1] Using pre-made solutions or tablets can eliminate the risks associated with handling the powder.[2]

-

Transportation: Transport EtBr powder and solutions in tightly closed, shatter-resistant containers, preferably within secondary containment.[9][12][13]

-

Hand Washing: Always wash hands thoroughly with soap and water after handling EtBr, even if gloves were worn.[2][10][11]

-

No Eating or Drinking: Eating, drinking, and applying cosmetics are strictly prohibited in areas where EtBr is handled.[2]

Spill Response

In the event of a spill, a prompt and appropriate response is essential.

-

Small Spills (Powder):

-

Alert others in the area.

-

Wearing appropriate PPE, gently cover the spill with wet paper towels to avoid raising dust.[1][6]

-

Clean the area with soap and water, followed by 70% ethanol.[8]

-

Use a UV lamp to check for any remaining contamination.[8][10][15]

-

All cleanup materials should be disposed of as hazardous waste.[8][15]

-

-

Large Spills:

Waste Disposal

This compound bromide waste must be managed as hazardous waste.[15][16][17]

-

Solid Waste: This includes contaminated gloves, paper towels, and gels.[8][18] Solids should be collected in a clearly labeled, sealed, puncture-proof container.[8][16] Do not use biohazard or radioactive waste bags.[8][17]

-

Liquid Waste: Aqueous solutions containing EtBr should be collected in a labeled, leak-proof container.[8][18]

-

Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated "CHEMICAL CONTAMINATED SHARPS" container.[18]

Data Presentation

The following table summarizes key quantitative data for the safe handling and disposal of this compound bromide.

| Parameter | Value/Recommendation | Source(s) |

| Decontamination Solution (Lunn & Sansone Method) | ||

| Sodium Nitrite | 2g in 300mL water | [19] |

| Hypophosphorous Acid (50%) | 20mL | [19] |

| Decontamination Solution (Alternative) | ||

| Sodium Nitrite | 4.2g in 300mL water | [14][20] |

| Hypophosphorous Acid (5%) | 20mL | [20] |

| Aqueous Waste Disposal | ||

| Drain Disposal Threshold | < 10 mg/L | [18][19] |

| Treatment for > 10 mg/L | Deactivation or collection for hazardous waste disposal | [19] |

| Armour Method for Deactivation | ||

| EtBr Concentration | < 0.034% w/v | [19] |

| Bleach Addition | 10mL of fresh bleach per 1mg of EtBr | [19] |

| Reaction Time | At least 4 hours with stirring | [19] |

| Charcoal Filtration | ||

| Applicability | Solutions with < 0.5 mg/mL EtBr | [14] |

| Charcoal Amount | 100mg of powdered activated charcoal per 100mL of solution | [14] |

| Reaction Time | 1 hour at room temperature with intermittent shaking | [14] |

Experimental Protocols

Protocol 1: Decontamination of Surfaces using the Lunn and Sansone Method

This protocol is for the decontamination of laboratory surfaces contaminated with this compound bromide.

-

Preparation of Decontamination Solution: In a fume hood, prepare the decontamination solution immediately before use by dissolving 2g of sodium nitrite in 300mL of water, then adding 20mL of 50% hypophosphorous acid.[19]

-

Personal Protective Equipment: Don a lab coat, chemical splash goggles, and nitrile gloves.

-

Decontamination Procedure: a. Soak a paper towel in the freshly prepared decontamination solution. b. Scrub the contaminated surface with the soaked paper towel.[19][21] c. Wipe the area five more times with fresh paper towels soaked in the decontamination solution.[21] d. Place all used paper towels in a container with fresh decontamination solution and let them soak for at least one hour.[21] e. Neutralize the used decontamination solution and towels with sodium bicarbonate before disposal.[21] f. Use a UV light to verify that all fluorescence from EtBr has been removed.[10][15]

Protocol 2: Deactivation of Aqueous this compound Bromide Waste using the Armour Method

This protocol is for the chemical deactivation of aqueous solutions containing this compound bromide before disposal.

-

Personal Protective Equipment: Work in a fume hood and wear a lab coat, chemical splash goggles, and nitrile gloves.

-

Dilution: Dilute the aqueous EtBr solution to a concentration of less than 0.034% w/v (34mg/100mL).[19]

-

Deactivation: a. For every 1mg of EtBr in the solution, add 10mL of fresh household bleach.[19] b. Stir the solution at room temperature for a minimum of 4 hours.[19]

-

Disposal: The resulting solution can be rinsed down the sanitary sewer with copious amounts of water.[19]

Mandatory Visualization

Caption: Workflow for Safe Handling of this compound Bromide.

Caption: this compound Bromide Spill Response Flowchart.

References

- 1. This compound Bromide | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 2. odu.edu [odu.edu]

- 3. This compound Bromide | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 4. Health and Safety of this compound bromide_Chemicalbook [chemicalbook.com]

- 5. Chemicals of Concern | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]

- 6. uwyo.edu [uwyo.edu]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. Article - Standard Operating Procedur... [policies.unc.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. This compound Bromide Handling and Disposal - Environmental Health and Safety [safety.caltech.edu]

- 11. What precautions should be taken when using this compound bromide | AAT Bioquest [aatbio.com]

- 12. umdearborn.edu [umdearborn.edu]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. auckland.ac.nz [auckland.ac.nz]

- 15. This compound Bromide Laboratory Spill and Waste Handling Procedures (FDWSRU) : USDA ARS [ars.usda.gov]

- 16. This compound Bromide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 17. esd.uga.edu [esd.uga.edu]

- 18. This compound Bromide Waste Disposal | PennEHRS [ehrs.upenn.edu]

- 19. This compound Bromide / Acrylamide Waste | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]

- 20. towson.edu [towson.edu]

- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]

Unveiling the Blueprint of Life: An In-depth Technical Guide to Intercalating Agents for DNA Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNA intercalating agents, their mechanisms of action, and their critical applications in molecular biology, diagnostics, and therapeutics. We delve into the quantitative properties of common intercalators, provide detailed experimental protocols for their use, and visualize key concepts to facilitate a deeper understanding of these powerful molecular tools.

Introduction to DNA Intercalation

DNA intercalators are a class of molecules characterized by their ability to insert themselves between the stacked base pairs of the DNA double helix.[1][2] This insertion, or intercalation, is a non-covalent interaction driven by a combination of hydrophobic and van der Waals forces.[1] The quintessential intercalator possesses a planar, aromatic ring system that is sufficiently thin to fit into the approximately 3.4 Å space between adjacent base pairs.

The consequences of intercalation are profound and form the basis of their utility in research and medicine. The insertion of an intercalating agent causes a localized unwinding of the DNA helix, leading to an increase in the overall length of the DNA molecule.[1][3] This structural distortion can interfere with fundamental cellular processes such as DNA replication and transcription, making intercalators potent inhibitors of cell division and, consequently, effective anti-cancer agents.[1][4][5] Furthermore, many intercalating agents exhibit significant changes in their fluorescent properties upon binding to DNA, a characteristic that has been extensively exploited for DNA visualization and quantification.[1][6]

Common Intercalating Agents: A Comparative Analysis